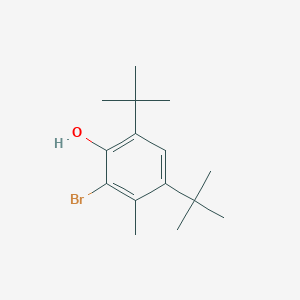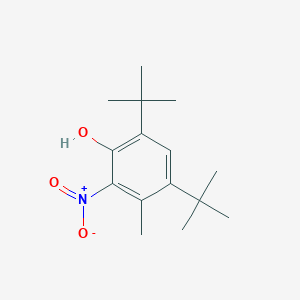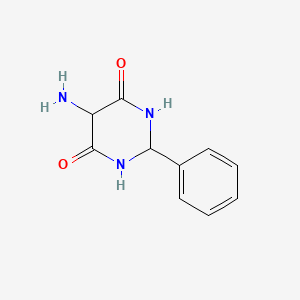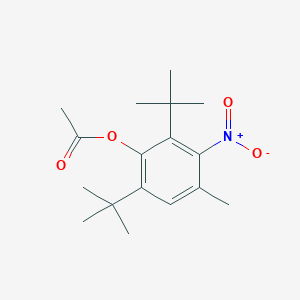
Phenol, 2,6-di-t-butyl-4-methyl-3-nitro-, acetate(ester)
Descripción general
Descripción
Phenol, 2,6-di-t-butyl-4-methyl-3-nitro-, acetate(ester) is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2,6-di-t-butyl-4-methyl-3-nitro-, acetate(ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,6-di-t-butyl-4-methyl-3-nitro-, acetate(ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Voltammetric Analysis : A method was developed for the determination of the nitro derivative of Phenol, 2,6-di-t-butyl-4-methyl-, a synthetic antioxidant, by differential pulse voltammetry. This approach suggests potential applications in practical analysis, such as oil quality assessment (Chýlková et al., 2016).
Inhibition of Carbonic Anhydrases : Phenol derivatives, including 2,6-di-t-butylphenol, were investigated for their ability to inhibit human carbonic anhydrases. These findings are relevant in medicinal chemistry, particularly in the development of enzyme inhibitors (Şentürk et al., 2009).
Gas Chromatographic Analysis : The acetate esters of phenolics, including Phenol, 2,6-di-t-butyl-4-methyl-, formed by direct acetylation, improved gas chromatographic characteristics and facilitated quantitative recovery from aqueous solutions. This could be significant in analytical chemistry, especially in environmental monitoring and food quality testing (Coutts et al., 1979).
Synthesis of Selective Androgen Receptor Modulators : Phenol, 2,6-di-t-butyl-4-methyl-, was used as a starting material in the synthesis of key intermediates for selective androgen receptor modulators, highlighting its utility in pharmaceutical synthesis (Boros et al., 2011).
Chemical Synthesis and Characterization : Various esters of phenolics, including Phenol, 2,6-di-t-butyl-4-methyl-, were synthesized and characterized, serving as substrates for hydrolytic enzymes. This has implications in biochemistry and enzymology (Rammler et al., 1973).
Prodrug Applications : Carbonate esters of phenol, including Phenol, 2,6-di-t-butyl-4-methyl-, were studied for their stability, binding properties, and interactions with plasma proteins, indicating potential use in prodrug development (Østergaard & Larsen, 2007).
Propiedades
IUPAC Name |
(2,6-ditert-butyl-4-methyl-3-nitrophenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-10-9-12(16(3,4)5)15(22-11(2)19)13(17(6,7)8)14(10)18(20)21/h9H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKIZMRJMFPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C(C)(C)C)OC(=O)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



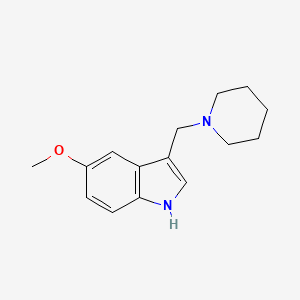
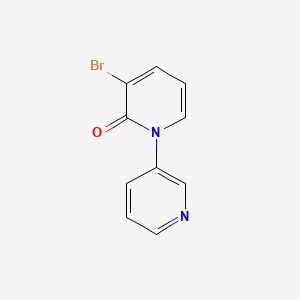
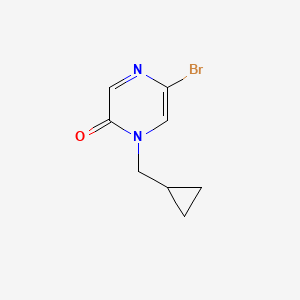
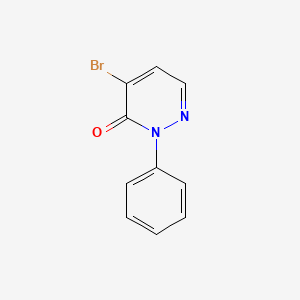
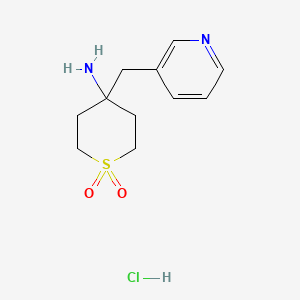
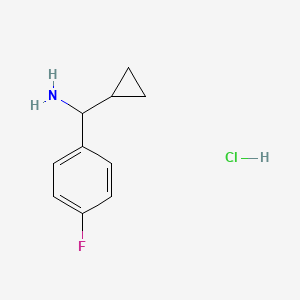
![Lithium 1-(cyclobutylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038667.png)
![Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B8038672.png)
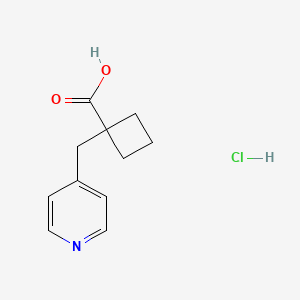
![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)

